5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a piperazine ring attached to a pyridine moiety at the 2-position. This combination of functional groups imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine moiety, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated intermediates, palladium catalysts for cross-coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a pyridine moiety.
2-(Pyridin-2-yl)pyrimidine: Lacks the piperazine ring, making it less versatile in biological applications.
5-Fluoro-2-methylpyrimidine: Similar fluorinated pyrimidine core but with different substituents.
Uniqueness
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to its combination of a fluorinated pyrimidine core, a piperazine ring, and a pyridine moiety. This unique structure imparts the compound with distinctive chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a fluorine atom and a piperazine ring linked to a pyridine moiety. This unique structure may contribute to its biological activities, particularly in targeting specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dopamine Receptors : Research indicates that derivatives of piperazine, including this compound, exhibit atypical antipsychotic properties by selectively binding to dopamine D2 receptors without causing significant extrapyramidal side effects .
- Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDK activity, which is crucial in regulating the cell cycle and may be beneficial in cancer therapy .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5-Fluoro-Pyrimidine Derivative | A549 (Lung Carcinoma) | 12.5 | Induces apoptosis |
5-Fluoro-Pyrimidine Derivative | HepaRG (Hepatocytes) | >50 | Selective toxicity |
The selectivity observed in these studies suggests that the compound may spare healthy cells while targeting cancerous ones, making it a candidate for further development in anticancer therapies .
Antidiabetic Potential
Preliminary research has indicated that piperazine derivatives may possess antidiabetic properties. For instance, certain analogs have demonstrated significant inhibition of carbohydrate-hydrolyzing enzymes, showcasing IC50 values significantly lower than standard drugs like acarbose . This suggests a potential role for this compound in managing diabetes.
Case Studies
- Atypical Antipsychotic Activity : In a study evaluating various piperazine derivatives, one compound closely related to this compound was found to effectively reverse cataleptic effects induced by traditional antipsychotics in animal models. This highlights its potential as a safer alternative in treating psychotic disorders .
- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxicity of several benzoxazole derivatives incorporating piperazine and fluorine moieties. The results indicated that some compounds exhibited selective toxicity towards lung carcinoma cells, suggesting that modifications to the piperazine structure could enhance anticancer efficacy .
Properties
IUPAC Name |
5-fluoro-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5/c14-11-9-16-13(17-10-11)19-7-5-18(6-8-19)12-3-1-2-4-15-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGVPQFHZGCBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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